molecular formula C13H9BrFNO3 B3051203 2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene CAS No. 320337-13-1

2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene

Cat. No. B3051203
Key on ui cas rn: 320337-13-1
M. Wt: 326.12 g/mol
InChI Key: QBIJGTJINDCJJI-UHFFFAOYSA-N
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Patent
US08987284B2

Procedure details

The mixture of 2-bromo-1-fluoro-4-nitrobenzene (5 g), (3-fluorophenyl)methanol (2.86 g) and K2CO3 (9.4 g) in Acetone (50 mL) was refluxed for 4 h. The solid was filtered and the solvent was removed. The obtained yellow solid was recrystallized from EtOAc/Hexane to provide brown solid (6.8 g). Yield: 92%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Name
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1F.[F:12][C:13]1[CH:14]=[C:15]([CH2:19][OH:20])[CH:16]=[CH:17][CH:18]=1.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[O:20][CH2:19][C:15]1[CH:16]=[CH:17][CH:18]=[C:13]([F:12])[CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])F
Name
Quantity
2.86 g
Type
reactant
Smiles
FC=1C=C(C=CC1)CO
Name
Quantity
9.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The obtained yellow solid was recrystallized from EtOAc/Hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(OCC2=CC(=CC=C2)F)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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